molecular formula C16H14ClN3OS B4921600 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide

Cat. No. B4921600
M. Wt: 331.8 g/mol
InChI Key: FAHCWMKKVNFVQE-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide, also known as BC-11, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BC-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide may be a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide involves the inhibition of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential therapeutic applications in the treatment of hepatitis C. 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is its potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is its solubility in aqueous solutions. This can make it difficult to use in certain experiments, particularly those involving cell culture.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide. One area of interest is the development of more potent and selective CK2 inhibitors. In addition, further studies are needed to determine the optimal dosage and administration of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide for cancer treatment. Finally, the potential therapeutic applications of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide in other diseases, such as hepatitis C, should be further explored.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of CK2, leading to the inhibition of cancer cell growth and induction of apoptosis. While 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has some limitations for lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully explore the potential of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide for cancer treatment and other diseases.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with thioacetic acid to form 2-(1H-benzimidazol-2-ylthio)acetamide. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide. The final product is purified using column chromatography.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-12-7-5-11(6-8-12)9-18-15(21)10-22-16-19-13-3-1-2-4-14(13)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCWMKKVNFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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